Product packaging for 2-methyl-2H-1,2,3-triazole(Cat. No.:CAS No. 18922-69-5)

2-methyl-2H-1,2,3-triazole

Cat. No.: B3048986
CAS No.: 18922-69-5
M. Wt: 83.09 g/mol
InChI Key: NGCXHCGUQHIOLZ-UHFFFAOYSA-N
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Description

2-methyl-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C3H5N3 and its molecular weight is 83.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3 B3048986 2-methyl-2H-1,2,3-triazole CAS No. 18922-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-6-4-2-3-5-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCXHCGUQHIOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172326
Record name 2-Methyl-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18922-69-5
Record name 2-Methyl-1,2,3-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018922695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Nitrogen Atom Regiochemistry in 1,2,3 Triazole Scaffolds

The 1,2,3-triazole ring system allows for substitution on three different nitrogen atoms, leading to distinct regioisomers. researchgate.net The properties of an N2-substituted 1,2,3-triazole are markedly different from those of the N1- and N3-substituted isomers, despite their structural similarities. researchgate.netscielo.br This divergence in characteristics based on the substituent's position on the nitrogen backbone is a central theme in triazole chemistry. For instance, N2-substituted triazoles have been identified as efficient binders in coordination polymers, leading to materials with impressive optical properties. researchgate.netscielo.br

The surge in interest in 1,2,3-triazole chemistry is largely credited to the development of the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction that regioselectively yields 1,4-disubstituted-1H-1,2,3-triazoles (N1-substituted). scielo.brnumberanalytics.comscite.ai While this has made the N1 isomer widely accessible, it has also highlighted the comparative difficulty in accessing other isomers. The development of a universal methodology for synthesizing the N2-substituted regioisomer remains a significant challenge, stimulating considerable research efforts. scielo.brscielo.br

The regiochemistry is also a determining factor in the potential applications of these compounds. N2-aryl 1,2,3-triazoles have been investigated for their photonic properties as biocompatible UV/blue-light emitting dyes and as β3-adrenergic receptor agonists. thieme-connect.com This contrasts with the more established roles of N1-substituted triazoles, which are frequently used as "linkers" in bioconjugation and drug discovery. acs.org Furthermore, in the field of energetic materials, the regiochemistry of the triazole ring in molecules with catenated nitrogen chains has been shown to have a profound impact on thermal stability. researchgate.net

Isomeric and Tautomeric Considerations of 1,2,3 Triazoles, Emphasizing the 2h Tautomer

The parent 1,2,3-triazole molecule exists as two primary tautomers: 1H-1,2,3-triazole and 2H-1,2,3-triazole. frontiersin.orgwikipedia.orgnih.gov These forms are in equilibrium and can interconvert through intramolecular hydrogen migration. nih.gov A third isomer, 4H-1,2,3-triazole, is nonaromatic and generally not favored. acs.orgfrontiersin.org The 2-methyl-2H-1,2,3-triazole is a derivative of the 2H tautomer, where the mobile hydrogen on the N2 nitrogen is replaced by a methyl group.

The stability of the 1H- and 2H-tautomers is highly dependent on the surrounding environment. In the gas phase, the 2H-tautomer is consistently found to be more stable than the 1H-tautomer by approximately 3.5–4.5 kcal/mol (or about 21 kJ/mol). researchgate.netscielo.brnih.govresearchgate.net This intrinsic stability preference for the 2H form has been confirmed by various theoretical calculations and experimental studies. researchgate.netscielo.br However, the equilibrium can shift in solution. The 1H-tautomer is significantly more polar and is preferentially stabilized in polar solvents. mdpi.comnih.govresearchgate.net Despite this, the 2H-tautomer is the major form in aqueous solution, with a reported 2H:1H ratio of 2:1. wikipedia.orgfrontiersin.org

The distinct physical properties of these tautomers are crucial for their characterization and behavior. Millimeter-wave spectroscopy studies have been instrumental in determining their precise structures, confirming that even in the gas phase where the 2H form is more abundant, the much larger dipole moment of the 1H form allows for its observation. nih.gov

Table 1: Comparison of 1H- and 2H-1,2,3-triazole Tautomers
Property1H-1,2,3-triazole2H-1,2,3-triazole
SymmetryCsC2v
Stability (Gas Phase)Less stableMore stable (by ~3.5-4.5 kcal/mol) nih.gov
Dipole Moment (Gas Phase)~4.2 D nih.govaip.org~0.10 D nih.govaip.org
Predominance in Polar SolventsFavored by high polarity mdpi.comnih.govLess favored
Predominance in Aqueous SolutionMinor tautomer frontiersin.orgMajor tautomer (2:1 ratio) frontiersin.org
AromaticityAromatic acs.orgAromatic acs.org

Academic Research Trajectories and the Unique Characteristics of N2 Substituted 1,2,3 Triazoles

Regioselective Synthesis Strategies Towards N2-Alkyl-1,2,3-triazoles

The direct and selective synthesis of N2-alkyl-1,2,3-triazoles is a primary goal for chemists in this field. Various strategies have been developed to control the regioselectivity of the cycloaddition reaction, broadly categorized into metal-catalyzed, non-metal mediated, and other cycloaddition approaches.

Metal-Catalyzed Cycloaddition Approaches for 2H-1,2,3-Triazoles

Metal catalysis has proven instrumental in directing the regioselectivity of triazole formation, enabling the synthesis of specific isomers that are difficult to obtain through thermal methods.

A notable advancement in the synthesis of N2-substituted 1,2,3-triazoles involves a three-component coupling reaction utilizing a palladium(0) and copper(I) bimetallic catalytic system. organic-chemistry.orgorganic-chemistry.org This method couples unactivated terminal alkynes, an allyl carbonate (like allyl methyl carbonate), and trimethylsilyl azide (TMSN3) to regioselectively produce 2-allyl-substituted-1,2,3-triazoles. frontiersin.orgresearchgate.netfrontiersin.org The reaction typically proceeds at elevated temperatures (e.g., 100°C) in a solvent such as ethyl acetate, affording moderate to good yields (56–75%). frontiersin.orgfrontiersin.orgscispace.com

The proposed mechanism involves the formation of a π-allylpalladium azide complex and a copper acetylide. organic-chemistry.org These two species then undergo a [3+2] cycloaddition to form the triazole ring. organic-chemistry.org The presence of both palladium and copper is crucial for the reaction's success, with CuCl(PPh3)3 being identified as a highly effective copper co-catalyst. organic-chemistry.org The resulting 2-allyl group can be subsequently removed, providing access to the parent NH-1,2,3-triazole. organic-chemistry.orgorganic-chemistry.org

Table 1: Palladium/Copper Bimetallic Synthesis of 2-Allyl-1,2,3-triazoles

Reactant 1 Reactant 2 Reactant 3 Catalyst System Product Yield (%) Ref

An efficient one-pot, three-component reaction for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles is catalyzed by copper(I). nih.govresearchgate.net This method combines terminal alkynes, sodium azide, and formaldehyde (B43269). nih.govresearchgate.net The reaction is experimentally straightforward and can be performed at room temperature in a solvent like 1,4-dioxane (B91453) with acetic acid, yielding products in the range of 67% to 95%. frontiersin.orgscispace.com

These 2-hydroxymethyl derivatives are versatile intermediates. nih.govresearchgate.net The hydroxymethyl group can be easily removed to provide the parent NH-1,2,3-triazoles or can be used as a handle for further functionalization. nih.govresearchgate.net This approach offers a safe and scalable route to N2-substituted triazoles, avoiding the use of more hazardous azide sources. researchgate.net

Table 2: Copper-Catalyzed Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Yield (%) Ref
Palladium/Copper Bimetallic Catalysis for 2-Allyl-Substituted 1,2,3-Triazoles.

Non-Metal Mediated and Organocatalytic Syntheses of N2-Substituted Triazoles

Moving away from metal catalysts, several non-metal mediated and organocatalytic methods have emerged for the regioselective synthesis of N2-substituted 1,2,3-triazoles. These methods often offer advantages in terms of cost, toxicity, and ease of purification.

One such approach is the hydroamination of olefins with 1,2,3-triazoles catalyzed by p-toluenesulfonic acid (p-TsOH). thieme-connect.com This metal-free alkylation of 1,2,3-triazoles with alkenes provides N2-alkyl-1,2,3-triazoles with high regioselectivity in moderate to good yields. thieme-connect.com The reaction demonstrates good tolerance for various functional groups on both the alkene and the triazole. thieme-connect.com

Another notable organocatalytic method is the asymmetric aza-Michael addition of 4-aryl-NH-1,2,3-triazoles to cyclic enones. acs.org This reaction, catalyzed by chiral bifunctional thiourea (B124793) organocatalysts, leads to the enantioselective formation of 2,4-disubstituted 1,2,3-triazoles as the major products with excellent optical yields. acs.org

Intermolecular Cycloaddition Reactions of Hydrazones with Nitriles for 2H-1,2,3-Triazoles

A transition-metal-free and azide-free approach to 2H-1,2,3-triazoles involves the intermolecular cycloaddition of tosylhydrazones with nitriles. researchgate.netthieme-connect.com This reaction is effectively promoted by a strong base, such as potassium tert-butoxide (t-BuOK), in a high-boiling solvent like xylene. organic-chemistry.orgthieme-connect.com The use of t-BuOK is critical as it favors the desired cycloaddition pathway over the homocoupling of the tosylhydrazone, which is a significant side reaction with weaker bases. thieme-connect.com This method allows for the synthesis of a variety of 4,5-diaryl-2H-1,2,3-triazoles in good to excellent yields. researchgate.netthieme-connect.com

Post-Cycloaddition Functionalization for N2-Methylation and Derivatives

An alternative to direct regioselective synthesis is the functionalization of a pre-formed 1,2,3-triazole ring. The alkylation of NH-1,2,3-triazoles is a common strategy, though it often suffers from a lack of regioselectivity, producing a mixture of N1- and N2-substituted isomers. arkat-usa.orgscielo.br

However, selective N2-alkylation can be achieved. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF has been shown to regioselectively yield 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The resulting brominated triazole can then be further functionalized through cross-coupling reactions. organic-chemistry.org

Another strategy involves the reaction of α,α-diazido carbonyl compounds with organic hydrazines. acs.org This method provides a regioselective route to a wide range of N2-alkyl and N2-aryl substituted 1,2,3-triazoles under mild thermal conditions, tolerating a variety of functional groups. acs.org For example, the reaction of α,α-diazido-β-ketoesters with various hydrazines yields the corresponding N2-substituted 1,2,3-triazoles in good yields. acs.org

Furthermore, a one-pot, three-component method starting from chalcones, sodium azide, and halogenated aromatics, promoted by cuprous oxide, allows for the selective preparation of N2-aryl-substituted-1,2,3-triazoles in high yields. frontiersin.orgnih.govresearchgate.netnih.gov This process involves an initial azide-chalcone oxidative cycloaddition followed by a post-triazole arylation step. researchgate.netnih.gov

Regioselective N-Alkylation of NH-1,2,3-Triazoles

The direct alkylation of the NH-1,2,3-triazole ring is a primary route to N-substituted products. However, the presence of three nucleophilic nitrogen atoms in the triazole ring often leads to a mixture of N1 and N2-alkylated regioisomers. scielo.brrsc.org Achieving regioselectivity is a complex task influenced by multiple factors, including the choice of alkylating agent, solvent, base, and reaction temperature. scielo.br

The nature of the alkylating agent and the reaction conditions play a pivotal role in directing the alkylation towards the desired N2 position.

Alkylating Agents: The reactivity of the alkylating agent can significantly impact the ratio of N2 to N1 isomers. For instance, highly reactive alkylating agents like methyl iodide have been observed to yield detectable amounts of the N1-regioisomer, whereas other agents might favor N2 substitution. scielo.br The use of benzyl (B1604629) bromide and allyl chloride has also been shown to produce mixtures of isomers. mdpi.com

Solvents: The choice of solvent has a pronounced effect on regioselectivity. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been found to provide higher yields and greater selectivity for the N2 isomer. mdpi.com In contrast, polar protic solvents like ethanol (B145695) and water tend to be less selective, resulting in a higher proportion of the N1-alkylated product. mdpi.com

Bases: Various bases, including lithium carbonate, sodium carbonate, and potassium carbonate, have been employed in these alkylation reactions, often with similar selectivity and yields. mdpi.com However, stronger bases like cesium carbonate and DBU have been reported to result in lower selectivity and yield. mdpi.com

Temperature: Temperature is another critical parameter. For certain substrates, conducting the reaction at a lower temperature, such as -10°C in DMF, has been shown to significantly improve regioselectivity in favor of the N2 product. organic-chemistry.org

A systematic study on the alkylation of 4-phenyl-1,2,3-triazole with ethyl chloroacetate (B1199739) using triethylamine (B128534) as a base in DMF showed a 5:1 selectivity in favor of the N2-regioisomer. scielo.br

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

Alkylating Agent Base Solvent Temperature (°C) N2:N1 Ratio Reference
Ethyl Chloroacetate Triethylamine DMF Not Specified 5:1 scielo.br
Methyl Iodide Not Specified Not Specified Not Specified N2 favored, N1 detected scielo.br
Benzyl Bromide Na2CO3 DMF Not Specified 81:19 mdpi.com
Benzyl Bromide Na2CO3 EtOH Not Specified Less selective mdpi.com
Alkyl Halides K2CO3 DMF -10 Highly regioselective for N2 organic-chemistry.org

Strategies for Direct N2-Arylation of 1,2,3-Triazoles

The direct arylation of 1,2,3-triazoles to form N2-aryl derivatives is a highly desirable transformation. However, traditional methods like SNAr and copper-catalyzed reactions often result in poor to moderate N2-selectivity, yielding mixtures of regioisomers. nih.gov To overcome this challenge, transition metal-catalyzed approaches have been developed.

A significant breakthrough in the N2-arylation of 1,2,3-triazoles was the development of palladium-catalyzed methods. nih.govscielo.br By employing a palladium catalyst in conjunction with sterically hindered biaryl phosphine ligands, such as Me4tBuXPhos, a high degree of N2-selectivity can be achieved. nih.govscielo.brresearchgate.net This methodology has proven effective for the arylation of 4,5-unsubstituted and 4-substituted 1,2,3-triazoles with a variety of aryl bromides, chlorides, and triflates, consistently producing N2-aryl-1,2,3-triazoles with excellent selectivity (95–99%). nih.gov

The success of this method is attributed to kinetic factors, where the reductive elimination from the N2-1,2,3-triazolate-palladium complex is favored. nih.gov This approach offers a significant improvement over copper-catalyzed methods, which typically yield lower N2:N1 ratios for similar substrates. nih.gov

Table 2: Palladium-Catalyzed N2-Arylation of 1,2,3-Triazoles

1,2,3-Triazole Substrate Aryl Halide/Triflate Ligand N2-Selectivity (%) Reference
1,2,3-Triazole Bromobenzene Me4tBuXPhos (L1) 97 nih.gov
4-Aryl-1,2,3-triazole Not Specified Me4tBuXPhos (L1) 98 nih.gov
Alkyl-substituted 1,2,3-triazole Not Specified Me4tBuXPhos (L1) 98-99 nih.gov

Copper-catalyzed N-arylation of 1,2,3-triazoles has also been explored, although achieving high N2-selectivity with simple, unsubstituted triazoles remains a challenge. nih.govthieme-connect.com The regioselectivity in copper-catalyzed reactions is highly dependent on the substitution pattern of the triazole ring. scielo.br For instance, when both the C4 and C5 positions of the 1,2,3-triazole are substituted, steric hindrance prevents arylation at the N1 and N3 positions, thus directing the reaction to the N2 position. nih.govscielo.brnih.gov

The choice of ligand is also crucial in copper-catalyzed systems. Amino acids have been identified as effective ligands, with secondary amino acids generally providing better results in terms of yield and selectivity than primary amino acids. scielo.br For example, proline has been used as a ligand in microwave-assisted copper-catalyzed N2-arylation of 4,5-disubstituted 1,2,3-triazoles in DMSO, leading to complete regioselectivity for the N2 isomer. scielo.br

Palladium-Catalyzed N2-Regioselective Arylation.

Innovative Approaches for Complex this compound Scaffolds

To access more complex derivatives of this compound, innovative strategies involving pre-functionalized triazole rings have been developed.

A key intermediate for the synthesis of polysubstituted 2-alkyl-1,2,3-triazoles is 4,5-dibromo-1H-1,2,3-triazole. scielo.brrsc.org This compound can be synthesized through various routes, including the direct bromination of 1H-1,2,3-triazole.

The presence of bromine atoms at the C4 and C5 positions serves a dual purpose. Firstly, they act as directing groups, promoting the regioselective alkylation at the N2 position due to steric hindrance that disfavors substitution at N1 and N3. scielo.brresearchgate.net Secondly, the bromine atoms are versatile handles that can be subsequently transformed into various other functional groups through reactions like Suzuki cross-coupling, allowing for the synthesis of a wide range of 2,4,5-trisubstituted and 2,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

The reaction of 4,5-dibromo-1H-1,2,3-triazole with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate in a solvent like DMF leads to the formation of 4,5-dibromo-2-methyl-2H-1,2,3-triazole. scielo.brchemicalbook.com This approach provides an efficient and highly regioselective route to this important building block. scielo.brorganic-chemistry.org

Annulation Reactions for Substituted N2-Aryl-1,2,3-Triazoles

The synthesis of N2-aryl-1,2,3-triazoles presents a significant challenge in heterocyclic chemistry, primarily due to the frequent co-formation of N1-aryl regioisomers with many traditional synthetic methods. organic-chemistry.org Annulation reactions have emerged as a powerful and regiospecific strategy to overcome this obstacle, providing direct access to the desired N2-substituted architecture. These methods often involve the construction of the triazole ring from acyclic precursors in a single, highly controlled step.

A noteworthy advancement in this area is the copper-catalyzed annulation reaction between 2H-azirines and aryldiazonium salts, which furnishes fully substituted N2-aryl-1,2,3-triazoles. organic-chemistry.orgnih.govacs.org This method is distinguished by its high degree of regiospecificity, broad substrate scope, and operational simplicity. organic-chemistry.orgresearchgate.net The reaction proceeds efficiently under mild conditions, typically utilizing a copper(I) source like copper(I) bromide (CuBr) as the catalyst and an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like acetonitrile. organic-chemistry.org The utility of this protocol has been demonstrated in the synthesis of a wide array of tri-carbo-substituted N2-aryl-1,2,3-triazoles, accommodating diverse aryl and alkyl groups on the triazole core with yields reaching up to 96%. organic-chemistry.orgresearchgate.net Preliminary mechanistic investigations point towards a radical-mediated pathway for this transformation. organic-chemistry.orgresearchgate.net

The versatility of this annulation is highlighted by its compatibility with various functional groups on both the azirine and the aryldiazonium salt. organic-chemistry.org This tolerance allows for the synthesis of complex triazole structures that can serve as precursors in drug discovery and as novel chiral ligands. nih.gov

Table 1: Scope of Cu-Catalyzed Annulation of Azirines with Aryldiazonium Salts

EntryAzirine Substituent (R¹)Aryldiazonium Salt Substituent (R²)ProductYield (%)
1Phenyl4-Methylphenyl4,5-Diphenyl-2-(4-methylphenyl)-2H-1,2,3-triazole93
2Phenyl4-Methoxyphenyl4,5-Diphenyl-2-(4-methoxyphenyl)-2H-1,2,3-triazole91
3Phenyl4-Chlorophenyl2-(4-Chlorophenyl)-4,5-diphenyl-2H-1,2,3-triazole85
4MethylPhenyl4-Methyl-5-phenyl-2-phenyl-2H-1,2,3-triazole78
5Benzyl4-Bromophenyl4-Benzyl-2-(4-bromophenyl)-5-phenyl-2H-1,2,3-triazole88

This table is generated based on data reported in the literature for illustrative purposes. organic-chemistry.org

Another effective annulation strategy involves the copper-mediated reaction of alkyl 3-aminoacrylates with aryldiazonium salts. organic-chemistry.org This approach rapidly yields alkyl N2-aryl-1,2,3-triazole-4-carboxylates under mild conditions. The method demonstrates good functional group tolerance and is also applicable to alkyl 2-aminoacrylate substrates, further broadening its synthetic utility. organic-chemistry.org An alternative, metal-free approach utilizes an electro-oxidative N-N coupling of 2-aminoacrylates and aryldiazonium salts, showcasing the ongoing innovation in N2-aryl-1,2,3-triazole synthesis. organic-chemistry.org

These annulation methodologies represent a significant step forward, providing reliable and selective routes to a class of compounds that are of high interest in medicinal chemistry and materials science. organic-chemistry.org

Electrophilic and Nucleophilic Transformations on the 2H-1,2,3-Triazole Ring

The 1,2,3-triazole ring is a stable aromatic system due to the presence of two pyridine-type and one pyrrole-type nitrogen atom. nih.gov This configuration makes the ring resistant to quaternization but susceptible to electrophilic substitution on its nitrogen or carbon atoms. nih.gov The functionalization of the 1,2,3-triazole skeleton can occur post-cycloaddition, allowing for reactions like alkylation, acylation, and arylation. scielo.br The challenge in these transformations lies in controlling regioselectivity, as the three nitrogen atoms are all potential nucleophiles, which can lead to a mixture of N1 and N2 substituted isomers. scielo.br

The alkylation and arylation of 1,2,3-triazole derivatives are pivotal for synthesizing N2-substituted products. The regioselectivity of these reactions is highly dependent on several factors including the nature of the electrophile, solvent, base, catalyst, and temperature. scielo.br

A systematic study on the alkylation of 4-phenyl-1,2,3-triazole with ethyl chloroacetate using triethylamine as a base in dimethylformamide (DMF) showed a 5:1 selectivity favoring the N2-regioisomer. scielo.br In contrast, the Michael addition to ethyl propiolate under the same conditions yielded only the N2 addition product. scielo.br For 1,2,3-triazoles substituted at both the 4 and 5 positions, alkylation tends to occur at the N2 position due to steric hindrance at the N1 and N3 positions. researchgate.net This steric effect has been exploited in strategies to achieve N2-selective alkylation by using 4,5-dibromo-1,2,3-triazoles, where the bromine atoms can be subsequently transformed into other functional groups. scielo.brresearchgate.net

Recent methodologies have focused on achieving high regioselectivity. For instance, N2-selective alkylation of NH-1,2,3-triazoles has been accomplished using vinyl ethers catalyzed by gold, where a proposed hydrogen bond between the vinyl ether's oxygen and the NH-1,2,3-triazole directs the alkylation to the N2 position. rsc.org Similarly, catalyst-free N2-arylation has been developed, offering a scalable method for post-triazole modification. organic-chemistry.org The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF also proceeds with high regioselectivity for the 2-substituted product. organic-chemistry.org

The arylation of 4-trifluoroacetyl-5-aryl-1,2,3-triazoles has been investigated under various conditions. SNAr reactions with activated aryl halides lead to the regiospecific formation of 2-aryl-1,2,3-triazoles. mdpi.com Chan-Lam coupling with boronic acids also exclusively yields the 2-aryl isomers. mdpi.com

Table 1: Regioselectivity in Alkylation and Arylation of 1,2,3-Triazole Derivatives

Triazole SubstrateReagentCatalyst/BaseSolventProduct(s)Key FindingReference
4-Phenyl-1,2,3-triazoleEthyl chloroacetateTriethylamineDMF5:1 mixture (N2:N1)N2-selectivity favored scielo.br
4-Phenyl-1,2,3-triazoleEthyl propiolateTriethylamineDMFN2-adduct onlyHigh N2-selectivity in Michael addition scielo.br
4,5-Dibromo-1,2,3-triazoleAlkyl halidesK₂CO₃DMF2-Alkyl-4,5-dibromo-1,2,3-triazoleSteric hindrance directs N2-alkylation scielo.brresearchgate.net
NH-1,2,3-triazolesVinyl ethersGold catalyst-N2-alkyl-1,2,3-triazolesHydrogen bonding directs N2-selectivity rsc.org
4-Bromo-NH-1,2,3-triazolesAlkyl halidesK₂CO₃DMF2-Substituted 4-bromo-1,2,3-triazolesRegioselective N2-alkylation organic-chemistry.org
4-Trifluoroacetyl-5-aryl-1,2,3-triazolesActivated aryl halides--2-Aryl-1,2,3-triazolesRegiospecific SNAr reaction mdpi.com
4-Trifluoroacetyl-5-aryl-1,2,3-triazolesBoronic acidsCopper(II) acetateDMSO2-Aryl-1,2,3-triazolesRegiospecific Chan-Lam coupling mdpi.com

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound derivatives. Palladium and copper catalysts are commonly employed for these transformations. scielo.br

The first palladium-catalyzed N2-selective arylation of 1,2,3-triazoles was achieved using sterically hindered phosphine ligands like Me₄tBuXPhos. scielo.br This method demonstrates high selectivity for the N2 isomer with both unsubstituted and substituted 1,2,3-triazoles. scielo.br Another approach involves a one-pot, three-component reaction using a Pd(0)-Cu(I) bimetallic system to synthesize 2H-1,2,3-triazoles from terminal alkynes, allyl carbonate, and trimethylsilyl azide. organic-chemistry.org A palladium-catalyzed Sonogashira coupling followed by a 1,3-dipolar cycloaddition in one pot has also been used to efficiently synthesize 4,5-disubstituted-1,2,3-(NH)-triazoles. organic-chemistry.org

Copper-catalyzed reactions are also prevalent. A one-pot, three-component synthesis of N2-substituted-1,2,3-triazoles from chalcones, sodium azide, and halogenated aromatics using cuprous oxide has been developed, achieving high yields and selectivity. frontiersin.orgfrontiersin.org Furthermore, a copper-catalyzed cycloaddition of terminal alkynes, sodium azide, and formaldehyde provides an efficient route to 2-hydroxymethyl-2H-1,2,3-triazoles. frontiersin.org The development of an L-tryptophan-based ligand has enabled regioselective copper-catalyzed N2-arylation of 1,2,3-triazoles. scielo.br

Table 2: Metal-Catalyzed Coupling Reactions for N2-Substituted 1,2,3-Triazoles

Reaction TypeTriazole Precursor(s)Catalyst SystemKey FeaturesReference
N2-Arylation1,2,3-triazoles, Aryl halidesPalladium / Me₄tBuXPhosHigh N2-selectivity scielo.br
Three-component couplingTerminal alkynes, Allyl carbonate, Trimethylsilyl azidePd(0)-Cu(I)Synthesis of 2H-1,2,3-triazoles organic-chemistry.org
Sonogashira/CycloadditionAcid chlorides, Terminal acetylenes, Sodium azidePalladiumOne-pot synthesis of 4,5-disubstituted triazoles organic-chemistry.org
Three-component couplingChalcones, Sodium azide, Halogenated aromaticsCuprous oxideSelective synthesis of N2-substituted triazoles frontiersin.orgfrontiersin.org
CycloadditionTerminal alkynes, Sodium azide, FormaldehydeCopperSynthesis of 2-hydroxymethyl-2H-1,2,3-triazoles frontiersin.org
N2-Arylation1,2,3-triazoles, Arylating agentCopper / L-tryptophan ligandRegioselective N2-arylation scielo.br

Alkylation and Arylation Reactions on Triazole Derivatives.

Mechanistic Pathways of Formation and Interconversion

Understanding the mechanisms of formation and interconversion of this compound is crucial for controlling the synthesis of the desired isomer.

Several synthetic strategies have been developed to achieve N2-selectivity. One common method is the post-cycloaddition functionalization of a pre-formed 1,2,3-triazole ring. scielo.br The regioselectivity in these reactions is often a delicate balance of steric and electronic factors.

In the alkylation of 1,2,3-triazoles, the N2 position is often thermodynamically favored. rsc.org For example, the acylation of NH-1,2,3-triazoles primarily yields N2-acyltriazoles, which are the thermodynamic products. rsc.org Interconversion between N1- and N2-acyltriazoles can occur under thermodynamic conditions, or in the presence of Brønsted or Lewis acids. rsc.org

The reaction of geminal diazides with organic hydrazines under mild thermolysis provides a broad range of N2-alkyl- and N2-aryl-1,2,3-triazoles. organic-chemistry.org Another approach involves the t-BuOK promoted intermolecular cycloaddition of tosylhydrazones with nitriles, which yields 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org

A three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide under Pd(0)-Cu(I) bimetallic catalysis is proposed to proceed through a 1-allylpalladium-1,2,3-triazole complex that rearranges to the 2H-isomer. organic-chemistry.orgresearchgate.net

The parent 1,2,3-triazole exists as a mixture of two tautomers: 1H-1,2,3-triazole and 2H-1,2,3-triazole. nih.gov This tautomerism is a result of intramolecular hydrogen migration. aip.orgnih.govnih.gov In the gas phase and in solution, these two forms are in equilibrium. nih.gov

Theoretical calculations (DFT and MP2) indicate that the 2H-tautomer is more stable than the 1H-tautomer by approximately 21 kJ/mol. scielo.br Experimental studies using microwave spectroscopy and electron diffraction have confirmed that the 2H-tautomer is indeed the more stable form in the gas phase. uio.no

The tautomeric equilibrium is sensitive to the environment. In aqueous solution, the 2H-1,2,3-triazole is the major tautomer, with a 2H:1H ratio of 2:1. nih.gov However, the equilibrium can be influenced by solvent polarity, concentration, and temperature. scielo.br For instance, in a toluene (B28343) solution at 175K, the 1H-tautomer predominates. scielo.bruio.no As the temperature increases and the concentration decreases, the equilibrium shifts towards the 2H-tautomer, which can constitute over 97% of the mixture at 300K in a 0.05M toluene solution. scielo.bruio.no The 2H form is favored in less polar solvents. arxiv.org

Table 3: Tautomeric Equilibrium of 1,2,3-Triazole

ConditionPredominant TautomerRatio (2H:1H)MethodReference
Gas Phase2H-1,2,3-triazole-Theoretical Calculations (DFT, MP2) scielo.br
Gas Phase2H-1,2,3-triazole-Microwave Spectroscopy, Electron Diffraction uio.no
Aqueous Solution2H-1,2,3-triazole2:1- nih.gov
Toluene (0.05M, 300K)2H-1,2,3-triazole>97:3NMR Spectroscopy scielo.bruio.no
Toluene (175K)1H-1,2,3-triazole-NMR Spectroscopy scielo.bruio.no
Benzene2H-1,2,3-triazole~4:1 (83% 2H)Dipole Moment Measurement arxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Methyl Group Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-methyl-2H-1,2,3-triazole. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for unambiguous differentiation from its 1-methyl and 3-methyl isomers.

¹H NMR and ¹³C NMR Spectroscopic Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals that confirm its unique structure. beilstein-journals.orgscispace.com

In the ¹H NMR spectrum, the methyl protons (CH₃) attached to the N2 position typically appear as a singlet. The two protons on the triazole ring (C4-H and C5-H) are chemically equivalent due to the molecule's C2v symmetry, resulting in a single singlet in the aromatic region. This equivalence is a key feature that distinguishes the 2-methyl isomer from the 1-methyl and 3-methyl isomers, which would show two distinct signals for the ring protons.

The ¹³C NMR spectrum provides further evidence for the structure. It displays a signal for the methyl carbon and a single signal for the two equivalent triazole ring carbons (C4 and C5). This contrasts with the spectra of the other isomers, which would exhibit two separate signals for the non-equivalent ring carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusChemical Shift (ppm)Multiplicity
¹H (N-CH₃)~4.1-4.3Singlet
¹H (C4-H, C5-H)~7.6-7.8Singlet
¹³C (N-CH₃)~40-45Quartet (due to coupling with protons)
¹³C (C4, C5)~130-135Doublet (due to coupling with protons)

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMQC)

Two-dimensional (2D) NMR techniques are invaluable for confirming the assignments made in 1D NMR spectra and for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show no cross-peaks between the methyl singlet and the ring proton singlet, confirming their lack of direct coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. mdpi.com An HSQC or HMQC spectrum of this compound would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the ring proton signal to the ring carbon signal. This provides definitive evidence for the C-H connectivities. youtube.com

Multinuclear NMR Spectroscopy (e.g., ¹⁴N NMR)

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy offer direct insight into the electronic environment of the nitrogen atoms within the triazole ring. acs.orgmdpi.comscispace.com The chemical shifts of the nitrogen nuclei are highly sensitive to their position and bonding within the heterocyclic ring. rsc.orgacs.org In this compound, the two equivalent nitrogen atoms (N1 and N3) would produce a single signal, while the N2 atom bonded to the methyl group would have a distinct chemical shift. This pattern is unique to the 2-methyl isomer and provides a powerful tool for isomeric differentiation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. researchgate.netmdpi.com The resulting spectra display characteristic absorption or scattering bands corresponding to specific bond stretches, bends, and other molecular vibrations.

For this compound, key vibrational frequencies include:

C-H stretching vibrations of the methyl group and the triazole ring.

N-N and C-N stretching vibrations within the triazole ring.

Ring deformation modes.

These vibrational signatures serve as a molecular fingerprint, allowing for the identification of the compound and providing information about its structural integrity. researchgate.netsu.edu.ly

Table 2: Key IR Absorption Bands for this compound Derivatives

Vibrational ModeWavenumber (cm⁻¹)
C-H stretch (aromatic)~3100-3150
C-H stretch (aliphatic)~2900-3000
C=N and N=N stretch~1400-1600
C-N stretch~1300-1350

Note: These are general ranges, and specific values can be influenced by substituents and the physical state of the sample.

Mass Spectrometry and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.netnih.gov For this compound, MS can be used to determine the molecular weight with high accuracy, confirming its elemental composition. researcher.life

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which can distinguish between compounds with the same nominal mass but different elemental formulas. lcms.czresearchgate.netsoton.ac.ukresearchgate.net The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecular ion, can also provide valuable structural information. Common fragmentation pathways for this compound might include the loss of the methyl group or the cleavage of the triazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. beilstein-journals.orgtandfonline.com The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* and n-π* transitions within the aromatic triazole ring. uomustansiriyah.edu.iq The position (λmax) and intensity (ε) of these absorption bands are characteristic of the electronic structure of the 2H-1,2,3-triazole chromophore and can be used for quantitative analysis and to gain insights into its electronic properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (primarily carbon, hydrogen, and nitrogen) within a sample of this compound. This experimental method is crucial for verifying the compound's empirical formula following its synthesis and purification. The experimentally measured percentages are compared against the theoretical values calculated from its known molecular formula, C₃H₅N₃. nih.gov A close correlation between the experimental and theoretical values provides strong evidence of the sample's identity and purity.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent atoms. This calculated data serves as the benchmark for experimental verification.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011336.03343.39%
HydrogenH1.00855.0406.07%
NitrogenN14.007342.02150.59%
Total C₃H₅N₃ 83.094 100.00%

Note: Values are calculated based on standard atomic weights.

Advanced Techniques for Precise Equilibrium Geometries

Determining the precise equilibrium geometry (rₑ) of a molecule—the bond lengths and angles at the minimum of the potential energy surface—requires sophisticated experimental techniques that can probe the molecule in the gas phase, free from intermolecular interactions. High-resolution spectroscopic methods are paramount for this purpose.

Millimeter-wave (mmWave) spectroscopy is a powerful high-resolution rotational spectroscopy technique used to determine the structure of molecules in the gas phase with extraordinary precision. By measuring the frequencies of transitions between quantized rotational energy levels, highly accurate rotational constants can be obtained. For a molecule like this compound, these constants are directly related to its moments of inertia, which are in turn a function of its atomic masses and their geometric arrangement.

The process involves measuring the rotational spectra of the main compound and several of its isotopologues (versions of the molecule where specific atoms are replaced by their heavier isotopes, e.g., ¹³C for ¹²C or ¹⁵N for ¹⁴N). The multiple sets of rotational constants from these different isotopic species provide sufficient data to precisely determine the individual bond lengths and angles of the molecule's equilibrium structure. nih.govnih.gov

Table 2: Experimentally Determined Spectroscopic Constants and Structural Parameters for 2H-1,2,3-triazole (Parent Compound)

ParameterDescriptionValue
Rotational Constants
ARotational constant9918.9631(14) MHz
BRotational constant9617.9625(14) MHz
CRotational constant4889.04351(85) MHz
Structural Parameters
r(N1=N2)Bond length1.316 Å
r(N2–C3)Bond length1.332 Å
r(C3=C4)Bond length1.378 Å
∠(N1-N2-C3)Bond angle105.0°
∠(N2-C3=C4)Bond angle114.7°

Data obtained from millimeter-wave spectroscopy studies on the parent compound, 2H-1,2,3-triazole, and presented here for illustrative purposes. nih.govnih.gov

Theoretical and Computational Chemistry of 2 Methyl 2h 1,2,3 Triazole

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of 2-methyl-2H-1,2,3-triazole. These calculations confirm that the 2H-tautomer, where the methyl group is attached to the central nitrogen atom of the triazole ring, is generally more stable than its 1H-counterpart in the gas phase. researchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic properties of triazole systems. irjweb.com Studies on the parent 2H-1,2,3-triazole and its derivatives provide a foundational understanding of the core ring structure. For instance, high-level coupled-cluster calculations, which are in agreement with DFT results, have determined a precise equilibrium structure for 2H-1,2,3-triazole, showing it possesses C2v symmetry. nih.gov The methylation at the N2 position in this compound preserves this symmetry.

DFT calculations on related derivatives, such as this compound-4-sulfonyl chloride, predict key structural parameters, including bond lengths of approximately 1.31 Å for N1–N2 and 1.38 Å for N2–C3. Theoretical calculations also indicate that the 2H-tautomer is favored over the 1H form by a tautomerization energy barrier of about 15–20 kJ/mol.

Table 1: Selected "Best Theoretical Estimate" (BTE) Geometrical Parameters for the Parent 2H-1,2,3-triazole Ring Data provides a baseline for the geometry of the triazole ring in this compound.

ParameterValue (Å or °)
r(N1-N2)1.309 Å
r(N2-N3)1.309 Å
r(N1-C5)1.348 Å
r(N3-C4)1.348 Å
r(C4-C5)1.365 Å
∠(C5-N1-N2)105.8°
∠(N1-N2-N3)114.3°
∠(C4-N3-N2)105.8°
∠(N3-C4-C5)107.1°
Source: Adapted from reference nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's propensity for electronic transitions.

For many 2-substituted-2H-1,2,3-triazole derivatives, the LUMO is primarily located on the triazole ring, while the HOMO is often distributed on substituents. acs.org For example, in a study of D–A–D (donor-acceptor-donor) molecules with a 2H-benzo[d] chemscene.comtriazole core, the LUMO was found on the benzotriazole (B28993) acceptor core, while the HOMO was located on the donor groups. semanticscholar.org This separation facilitates intramolecular charge transfer (ICT), a key property in materials science. semanticscholar.org A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and potential bioactivity. nih.gov

Table 2: Calculated HOMO-LUMO Energies for a Related Triazole Derivative Illustrative data from N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, calculated at the B3LYP/6-311G(d,p) level.

OrbitalEnergy (eV)
HOMO-4.6885 eV
LUMO-2.1660 eV
Energy Gap (ΔE) 2.5225 eV
Source: Adapted from reference

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution across a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In studies of 2-aryl-1,2,3-triazole derivatives, MEP analyses show that the electrostatic potential values are significantly influenced by the substituents on the phenyl ring. For derivatives like this compound-4-sulfonyl chloride, the electron-withdrawing sulfonyl chloride group polarizes the triazole ring, making the sulfur atom a primary site for nucleophilic attack.

Molecular Orbital Analysis (HOMO-LUMO).

Simulation and Prediction of Spectroscopic Parameters

Computational methods are frequently employed to simulate spectroscopic data, which aids in the interpretation of experimental results and confirms molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become a standard tool for structural elucidation of triazole isomers. researchgate.nettandfonline.com Calculated ¹H and ¹³C NMR chemical shifts generally show good agreement with experimental values, helping to unambiguously assign the substitution pattern (e.g., 1,4- vs. 1,5- vs. 2,4-disubstituted triazoles). researchgate.net For example, in 2-(2-chlorophenyl)-5-methyl-N'-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide, the methyl protons on the triazole ring appear at δ = 2.49 ppm in the ¹H NMR spectrum. acs.org

Similarly, DFT calculations are used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. tandfonline.com These calculations are instrumental in assigning specific vibrational modes to the observed spectral bands. For the parent 2H-1,2,3-triazole, C-H stretching vibrations have been calculated and measured in the range of 3078-3142 cm⁻¹. tandfonline.com

Table 3: Calculated Fundamental Vibrational Frequencies for the Parent 2H-1,2,3-triazole

AssignmentCalculated Frequency (cm⁻¹)
C-H stretching3142
C-H stretching3078
Ring stretching1496
Ring stretching1460
C-H in-plane bending1259
Ring breathing1007
Source: Adapted from reference tandfonline.com

Computational Studies on Reaction Pathways and Transition States

Understanding the formation of this compound and its derivatives relies heavily on computational studies of reaction mechanisms. The synthesis of 1,2,3-triazoles is most famously achieved via the [3+2] cycloaddition of an azide (B81097) and an alkyne. nih.govsemanticscholar.org

Computational chemistry, particularly DFT, is used to model the entire reaction coordinate, including reactants, intermediates, transition states (TS), and products. scispace.com By calculating the Gibbs free energies of these species, researchers can identify the most plausible reaction pathway and the rate-determining step. researchgate.net For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies have elucidated the mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azide. semanticscholar.org

The synthesis of 2-substituted-2H-1,2,3-triazoles, as opposed to the more common 1-substituted isomers, requires specific conditions, and computational modeling can explain the observed regioselectivity. scispace.com Studies on the reaction of β-carbonyl phosphonates with azides have used DFT to propose a mechanism that accounts for the highly regioselective formation of specific triazole isomers, with the reaction pathway being governed by the formation of a cesium-chelated enolate intermediate. acs.org These theoretical investigations are crucial for optimizing existing synthetic methods and designing new, more efficient routes to specific triazole isomers like this compound. acs.org

Analysis of Aromaticity and Stability of 2H-1,2,3-Triazoles

The stability and aromaticity of 2H-1,2,3-triazoles, including the parent compound and its derivatives like this compound, have been extensively investigated using theoretical and computational methods. These studies provide crucial insights into the electronic structure and reactivity of this class of heterocyclic compounds.

A key aspect of the chemistry of 1,2,3-triazoles is the tautomeric equilibrium between the 1H- and 2H-forms. nih.govacs.org Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have consistently shown that the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase. nih.govresearchgate.net The energy difference is estimated to be in the range of 3.5–4.5 kcal/mol. nih.govresearchgate.net For the parent 1,2,3-triazole, calculations at the MP2/6-31G* level determined the 2H-tautomer to be more stable by approximately 21 kJ/mol (about 5 kcal/mol). scielo.br Similarly, DFT calculations (B3PW91/6-311++G**) found the 2H tautomer to be more stable by 20.52 kJ/mol. scielo.br This inherent stability of the 2H-isomer is a significant factor in its prevalence and reactivity. In the gas phase, the 2H tautomer of 1,2,3-triazole constitutes over 99.9% of the equilibrium mixture. researchgate.net

The substitution of a methyl group at the N2 position, as in this compound, further influences the molecule's properties. While specific computational data for this compound is often discussed in the context of its isomeric family, the general findings for N2-substituted 1,2,3-triazoles are applicable. The N2-substitution locks the triazole in its more stable tautomeric form.

The aromaticity of the 1,2,3-triazole ring is a well-established characteristic, with the delocalization of six π-electrons across the five-membered ring. acs.orgresearchgate.net Various computational metrics are employed to quantify this aromaticity, including Nucleus-Independent Chemical Shift (NICS). NICS values, calculated at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)), are a common measure of aromatic character, with negative values indicating aromaticity. unirioja.es Ab initio calculations have suggested that the aromatic stabilization of 2H-1,2,3-triazole is the highest among all azoles. nih.gov

Computational studies have also provided detailed geometric parameters for 2H-1,2,3-triazole. High-accuracy semi-experimental equilibrium structures have been determined using millimeter-wave spectroscopy combined with coupled-cluster calculations. nih.gov For the C2v-symmetric 2H-tautomer, the bond lengths are determined with a precision of up to 0.0015 Å and bond angles to less than 0.2°. nih.gov In 2-substituted triazoles, the two N–N bonds are of approximately equal length, which is consistent with a delocalized π-system. nih.gov

The stability of the triazole ring can be affected by the presence of substituents. For instance, electron-withdrawing groups can influence the bond lengths within the ring, potentially diminishing its aromatic character. nih.gov However, the 1,2,3-triazole ring is generally considered to be a stable aromatic system. nih.gov

Below are tables summarizing key computational data related to the stability and aromaticity of 2H-1,2,3-triazoles.

Table 1: Calculated Relative Stabilities of 1,2,3-Triazole Tautomers

This table presents the calculated energy difference between the 1H and 2H tautomers of 1,2,3-triazole from various computational studies.

Computational MethodEnergy Difference (ΔE, 1H - 2H) (kJ/mol)Reference
Hartree-Fock SCF14.7 researchgate.net
MP2/6-31G*~21 scielo.br
B3PW91/6-311++G**20.52 scielo.br
Gas Phase Estimation~14.6 - 18.8 (3.5-4.5 kcal/mol) nih.govresearchgate.net

Table 2: Selected Aromaticity and Stability Indicators for Azoles

This table provides a comparison of the aromatic stabilization energy for 2H-1,2,3-triazole with other common azoles, as determined by ab initio calculations.

CompoundAromatic Stabilization Energy (kcal/mol)Reference
Pyrrole18.04 nih.gov
Pyrazole20.46 nih.gov
Imidazole16.18 nih.gov
1H-1,2,3-Triazole20.21 nih.gov
2H-1,2,3-Triazole 22.21 nih.gov
4H-1,2,4-Triazole12.19 nih.gov
1H-Tetrazole14.13 nih.gov

Applications in Advanced Chemical Research

Role as a Building Block in Complex Molecular Architectures

The 1,2,3-triazole skeleton is a recognized building block for creating new and promising compounds, particularly in medicinal chemistry and materials science. nih.govbohrium.com The N2-substituted isomer, specifically, offers a unique structural motif for the assembly of complex molecular frameworks. scielo.br The regioselective synthesis of these compounds, often achieved through methods like the alkylation of 4,5-dibromo-1,2,3-triazoles, provides versatile building blocks that can be further functionalized to create diverse polysubstituted triazoles. acs.org This control over substitution patterns is crucial for the rational design of molecules with specific three-dimensional structures and properties.

The 1,2,3-triazole ring is a privileged scaffold in heterocyclic chemistry due to its aromaticity, metabolic stability, and capacity for hydrogen bonding. acs.org The 2H-1,2,3-triazole system serves as a fundamental core for developing novel heterocyclic structures. For instance, an unprecedented fused heteroaromatic system, 2H-thiazolo[4,5-d] scielo.brfrontiersin.orgtriazole, was developed, demonstrating the potential of the 2H-triazole moiety as a component in creating novel bicyclic scaffolds. rsc.org The functionalization of this new system on both the thiazole (B1198619) and triazole rings highlights its value as a versatile building block for scaffold-hopping strategies in drug discovery. rsc.org The synthesis of such complex structures often relies on foundational methods, including copper-catalyzed cycloaddition reactions which, under specific conditions, can yield N2-substituted products. frontiersin.org

Developing highly functionalized systems based on the 2-methyl-2H-1,2,3-triazole core involves strategies that either build upon the pre-formed methylated ring or form the N2-substituted ring during the synthetic sequence. A primary challenge in the synthesis of N2-substituted 1,2,3-triazoles is achieving regioselectivity, as the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-regioisomer. scielo.br However, several effective strategies have been developed to overcome this.

One major approach is the oxidative cyclization of various precursors. scielo.brresearchgate.net Another powerful method involves the post-cycloaddition functionalization, where a 1,2,3-triazole skeleton is first prepared and then selectively alkylated, acylated, or arylated at the N2 position. scielo.br For example, the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides regioselectively produces 2-substituted derivatives. organic-chemistry.org Copper-catalyzed three-component reactions of alkynes, TMSN₃, and ethers have also been developed for the selective production of 2,4-disubstituted-1,2,3-triazoles. frontiersin.org

Table 1: Synthetic Strategies for N2-Substituted 1,2,3-Triazoles
StrategyReactants/PrecursorsCatalyst/ConditionsKey FeaturesReference
Oxidative CyclizationBis(arylhydrazones)Cu(OAc)₂Forms 2,4,5-triaryl-1,2,3-triazoles under mild conditions with wide functional group tolerance. frontiersin.orgscispace.com
Three-Component ReactionTerminal alkyne, NaN₃, Formaldehyde (B43269)Copper catalyst, Acetic acid, 1,4-dioxane (B91453)Efficient one-pot synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles at room temperature. frontiersin.orgscispace.com
Intermolecular CycloadditionTosylhydrazones, Nitrilest-BuOK, XyleneProvides 4,5-diaryl-2H-1,2,3-triazoles in very good yields. organic-chemistry.org
Post-Cycloaddition Alkylation4,5-Dibromo-1,2,3-triazoleAlkylating agentsProvides readily convertible building blocks for 2-mono-, 2,4-di-, and 2,4,5-polysubstituted triazoles. acs.org

Scaffold Design in Heterocyclic Chemistry.

Contributions to Catalysis Research

The unique electronic structure of the 2H-1,2,3-triazole ring has made it a subject of interest in catalysis, both as a component of ligands for metal catalysts and as a product of catalytic reactions. scielo.br Transition-metal catalyzed C-H bond activation, using the triazole ring as a directing group, has become a significant method for constructing complex molecules. sioc-journal.cn

The 1,2,3-triazole moiety is a versatile ligand component in organometallic and coordination chemistry. csic.es Specifically, N2-substituted triazoles offer different coordination properties compared to their N1- and N3-substituted isomers. scielo.br This has been exploited in the design of novel nitrogen-based polydentate ligands. For example, new bis(1,2,3-triazol-1-yl)methane-based ligands were synthesized and used to create organometallic aluminum and zinc complexes. csic.es While this specific example involves N1-linkages, the principle of using the triazole core's unique properties is central. The development of synthetic routes to various 1,2,3-triazoles using catalysts like copper, ruthenium, and palladium has expanded the library of potential ligands for creating molecularly diverse functionalized compounds. acs.orgsioc-journal.cn

The synthesis of N2-substituted 1,2,3-triazoles is frequently achieved through oxidative cyclization reactions, where transition metals, particularly copper, play a crucial catalytic role. scielo.br These methods represent a significant departure from the more common azide-alkyne cycloaddition pathways. For instance, copper salts catalyze the oxidative cyclization of α-hydrazono-nitriles to yield complex 2-aryl-5-amino-1,2,3-triazoles. scielo.br Another key method is the intramolecular copper-catalyzed cyclization of β-ketohydrazones, which forms N2-aryl-1,2,3-triazoles without generating aniline (B41778) by-products. scielo.brresearchgate.net

Table 2: Examples of Catalytic Oxidative Cyclization for N2-Aryl-1,2,3-Triazoles
Reaction TypeSubstrateCatalyst SystemProduct TypeReference
Oxidative Cyclization of Bis-arylhydrazonesBis-arylhydrazonesCu(OAc)₂2,4,5-Triaryl-1,2,3-triazoles frontiersin.orgnih.gov
Intramolecular Cyclization of β-ketohydrazonesβ-ketohydrazonesCopper catalystN2-Aryl-1,2,3-triazoles scielo.br
Oxidative Cyclization of α-hydrazono-nitrilesα-hydrazono-nitrilesCopper salts2-Aryl-5-amino-1,2,3-triazoles scielo.br
Oxidative Cyclization of Oximes and Diazo CompoundsOximes, Diazo compoundsCopper catalystN2-substituted-1,2,3-triazoles scielo.br

Ligand Design in Transition Metal Catalysis.

Integration into Materials Science

The 1,2,3-triazole scaffold is not only important in medicinal chemistry but also finds extensive application in materials science. acs.orgfrontiersin.org Derivatives are used in the development of dyes, photostabilizers, and corrosion inhibitors. frontiersin.org The unique properties of N2-substituted 1,2,3-triazoles, stemming from their specific electronic and coordination behavior, make them attractive for creating advanced materials like coordination polymers and energetic materials. scielo.brbohrium.com For instance, the efficiency of N2-substituted triazoles as binders in coordination polymers can lead to materials with impressive optical properties. scielo.br Functionalized 1,2,3-triazoles have been used as building blocks for photoluminescent polymers of copper(I), forming metal-organic frameworks with 2-D or 3-D structures. rsc.org Furthermore, the high nitrogen content and thermal stability of triazole-based frameworks are desirable properties in the design of new high-energy density materials. bohrium.com

Design of Organic Electronic and Optoelectronic Materials

The this compound moiety is a component in the design of innovative organic electronic and optoelectronic materials. Its integration into molecular structures can influence the material's electronic properties, such as conductivity and luminescence. For instance, 2H-benzo[d]1,2,3-triazole (BTz) derivatives have been synthesized and studied for their potential in optoelectronic applications. mdpi.com These T-shaped molecules exhibit self-assembly properties and their optoelectronic characteristics are highly dependent on the chemical structure and supramolecular aggregation. mdpi.com The electron-acceptor nature of the BTz core allows for the creation of donor-acceptor structures, which are fundamental to many organic electronic devices. mdpi.com Furthermore, the combination of aromatic and ester functionalities in molecules like this compound-4,5-dicarboxylic acid dimethylester suggests potential for incorporation into polymers to create materials with tailored properties like thermal stability or conductivity. smolecule.com The versatility of the triazole ring allows for the synthesis of materials with applications in optical waveguides and organic field-effect transistors. mdpi.com

Functional Linkers in Organic Donor-Acceptor Materials

The 1,2,3-triazole ring, including its 2-methylated form, serves as a functional linker in organic donor-acceptor materials, which are crucial for applications in artificial photosynthesis and nonlinear optics. nih.govrsc.org These linkers covalently connect electron donor and acceptor moieties, and the nature of this connection significantly influences the dynamics of charge separation and recombination. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common and efficient method for creating 1,4-disubstituted 1,2,3-triazoles to act as these linkers. nih.govmdpi.com

Research has demonstrated that the connectivity pattern at the triazole linker has a substantial impact on the electronic properties and electron transfer rates within donor-acceptor conjugates, such as those involving porphyrins and fullerenes. nih.gov By systematically modifying the structure, including the triazole substitution pattern, researchers can fine-tune the properties of push-pull chromophores. rsc.org While often viewed as a simple connecting unit, the 1,2,3-triazole can also act as a weakly electron-deficient π-conjugated linker, actively participating in the electronic interactions of the system. rsc.org

Components in Supramolecular Assemblies and Smart Materials

The this compound moiety is a valuable component in the construction of supramolecular assemblies and smart materials due to its ability to participate in various non-covalent interactions. rsc.org The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, leading to the formation of cross-linked supramolecular gels and polymers. osaka-u.ac.jp These materials can exhibit "smart" behavior, responding to stimuli such as the addition of specific metal ions. osaka-u.ac.jp

For example, polymers containing 1,2,3-triazole units in their backbone can act as ligands for transition metal ions like Zn²⁺, Fe²⁺, and Eu³⁺, leading to the formation of metal-containing gels with potential applications in magnetic or emissive materials. osaka-u.ac.jp The ability of the triazole ring to engage in hydrogen bonding and dipole-dipole interactions also contributes to the self-assembly of molecules into organized structures. researchgate.netnih.gov This has been exploited to create organogels and other functional materials. mdpi.comnih.gov The development of such materials is significant for sustainable chemistry, as it allows for the creation of multifunctional compounds with applications in areas like pollutant removal and catalysis. mdpi.comnih.gov

Mimicry and Isosteric Replacement in Molecular Design

1,2,3-Triazoles as Amide Bond Mimetics

One of the most significant applications of the 1,2,3-triazole ring in molecular design is its use as a mimic for the amide bond. unimore.itmdpi.com This is particularly relevant in the field of peptidomimetics, where replacing amide bonds can lead to compounds with enhanced stability against enzymatic degradation. chimia.chmdpi.com The 1,2,3-triazole ring shares several key features with the amide bond, including planarity, a significant dipole moment, and the ability to participate in hydrogen bonding. chimia.chchim.it

Specifically, 1,4-disubstituted 1,2,3-triazoles are considered good mimics of trans-amide bonds, while 1,5-disubstituted isomers can mimic cis-amide bonds. unimore.itnih.gov The 2,4-disubstituted 1,2,3-triazoles, such as those derived from this compound, also serve as amide bond mimetics, although they present a different structural geometry. chim.it The polarized C-H bond in the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors, further contributing to its ability to mimic the interactions of an amide group. unimore.itchim.it

Isosteric Replacement of Carboxylic Acid, Amide, and Ester Functionalities

Beyond mimicking the amide bond, the 1,2,3-triazole ring can also serve as an isosteric replacement for other functional groups, including carboxylic acids and esters. unimore.it

Carboxylic Acid Mimetics: While not a classic isostere for the carboxylic acid group, N-substituted 4-hydroxy-1,2,3-triazoles have been investigated as potential carboxylic acid bioisosteres. unimore.it This substitution allows for the modulation of the acidic properties of a molecule. unimore.it

Amide Mimetics: As detailed in the previous section, the 1,2,3-triazole is a well-established and widely used isostere for the amide functional group. unimore.itnih.gov

Ester Mimetics: The 1,2,3-triazole ring has also been employed as a replacement for the ester functionality. unimore.it This substitution can improve the metabolic stability of a compound by replacing the easily hydrolyzable ester linkage with the more robust triazole ring. unimore.it An example of this is the replacement of the lactone moiety in certain natural products with a triazole ring, which has been shown to maintain biological activity. unimore.it

The versatility of the 1,2,3-triazole ring in isosteric replacement strategies underscores its importance in modern medicinal chemistry and drug discovery. researchgate.netbenthamdirect.com

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-2H-1,2,3-triazole, and how do reaction conditions influence product purity?

  • Methodological Answer : A robust synthesis involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by methylation. For example, terminal alkynes react with azides under Cu(I) catalysis to form 1,4-substituted triazoles. Subsequent methylation with iodomethane selectively targets the N–H group, yielding this compound. Key factors include:
  • Catalyst choice : Cu(I) sources (e.g., CuBr) ensure regioselectivity (>95% conversion) .
  • Solvent and temperature : Dichloromethane (DCM) at room temperature minimizes side reactions during methylation .
  • Purification : Column chromatography or crystallization (e.g., water-ethanol) enhances purity, with yields up to 93% reported for intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • X-ray crystallography : Resolves planar molecular geometry and hydrogen-bonding networks. For example, methyl this compound-4-carboxylate crystallizes in the monoclinic space group P21/c, with lattice parameters a = 3.9482 Å, b = 7.9549 Å, and interatomic deviations <0.061 Å .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. The methyl group at N2 appears as a singlet (~δ 4.02 ppm), while triazole protons show distinct splitting patterns .
  • IR spectroscopy : C=O stretches (e.g., 1700–1750 cm⁻¹) and N–H absence verify methylation success .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between 2H- vs. 1H-triazole derivatives?

  • Methodological Answer : Comparative studies must account for tautomer-specific interactions. For α-glycosidase inhibition, 2-aryl-2H-triazole-4-carbaldehydes (e.g., compound 2b ) exhibit higher activity than 1H analogs due to aldehyde-mediated Schiff base formation with enzyme residues. Key steps:
  • Structural analysis : X-ray crystallography (e.g., PDB deposition) identifies binding modes .
  • Kinetic assays : Measure IC₅₀ values under controlled pH/temperature to isolate tautomer effects .
  • Computational docking : Compare binding energies of 1H/2H tautomers using software like AutoDock .

Q. What computational methods are suitable for studying the electronic structure and reaction pathways of this compound?

  • Methodological Answer : Multiconfigurational approaches like CASSCF/CASPT2 analyze excited-state dynamics. For photolysis studies:
  • Potential energy surfaces (PES) : Map conical intersections between S₀ and S₁ states to predict decomposition pathways .
  • Non-adiabatic molecular dynamics (NAMD) : Simulate ultrafast (<100 fs) ring-opening mechanisms .
  • Density functional theory (DFT) : Benchmark exchange-correlation functionals (e.g., B3LYP) for ground-state properties .

Q. How do reaction conditions optimize regioselectivity in electrophilic substitutions of this compound?

  • Methodological Answer : Nitration and halogenation are directed by the methyl group’s electronic effects. For example:
  • Nitration : At 25°C, HNO₃/H₂SO₄ selectively substitutes C5, yielding 5-nitro-2-methyl-2H-1,2,3-triazole. At 100°C, C4 is activated, forming 4,5-dinitro derivatives .
  • Halogenation : Bromine in H₂O at 45°C dibrominates C4/C5, while NaOBr in acetic acid tribrominates C1 .
    Key controls :
  • Temperature gradients and stoichiometry (e.g., excess Br₂ for tribromination).
  • Solvent polarity (e.g., acetic acid stabilizes cationic intermediates) .

Key Recommendations for Experimental Design

  • Synthetic reproducibility : Use anhydrous conditions for methylation to avoid hydrolysis .
  • Crystallography : Collect data at 290 K to minimize thermal motion artifacts .
  • Biological assays : Include tautomer controls (e.g., 1H vs. 2H) to validate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.